molecular formula C17H18N6O2 B2671143 2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1311659-59-2

2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2671143
CAS No.: 1311659-59-2
M. Wt: 338.371
InChI Key: GJYSFWOSNSICJE-UHFFFAOYSA-N
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Description

2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic compound that features a benzofuran ring, a tetrazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps, starting with the construction of the benzofuran and tetrazole rings. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of polycyclic structures . The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Amine derivatives of the cyano group.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzofuran and tetrazole rings may interact with enzymes or receptors, leading to modulation of biological processes. The cyano group could also play a role in the compound’s activity by participating in hydrogen bonding or other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)tetrazol-2-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-11(2)17(3,10-18)19-15(24)9-23-21-16(20-22-23)14-8-12-6-4-5-7-13(12)25-14/h4-8,11H,9H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYSFWOSNSICJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1N=C(N=N1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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